2-(Naphthalen-1-yl)benzonitrile
Description
2-(Naphthalen-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a naphthalene ring directly attached to the benzonitrile moiety at the ortho position. The naphthalene group enhances aromatic stacking interactions, while the nitrile group acts as a strong electron-withdrawing functional group, influencing electronic properties .
Properties
CAS No. |
66252-14-0 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-naphthalen-1-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H |
InChI Key |
CWVONUMJRUZWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . Another method includes the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of pyrrolidine, followed by purification through recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(Naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)benzonitrile involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Key Observations:
Synthetic Yields : The vinyl-linked analogue (88% yield, ) outperforms the parent compound in synthetic efficiency, likely due to optimized reaction conditions. Lower yields for diazepane-substituted derivatives (45%, ) suggest steric or electronic challenges during substitution.
Electronic Effects :
- The pyridine analogue (4b, ) introduces a Lewis basic site, enabling metal coordination.
- The vinyl spacer in (Z)-4-(2-(Naphthalen-1-yl)vinyl)benzonitrile enhances charge transfer, making it superior for NLO applications compared to the parent compound .
Functional Group Impact on Properties
- Nitrile Group : All compounds share the nitrile group, which contributes to dipole moments and stabilizes charge-transfer states. This is critical for NLO performance in materials like (Z)-4-(2-(Naphthalen-1-yl)vinyl)benzonitrile .
- Aromatic Systems :
- Substituent Effects: Amino groups (e.g., in 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile ) enhance hydrogen bonding, impacting crystallization and solubility.
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